molecular formula C6H14N2O2S B13545685 [(3S)-piperidin-3-yl]methanesulfonamide

[(3S)-piperidin-3-yl]methanesulfonamide

Cat. No.: B13545685
M. Wt: 178.26 g/mol
InChI Key: MVSCEWQFNYYHBS-LURJTMIESA-N
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Description

[(3S)-piperidin-3-yl]methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-piperidin-3-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. One common method is the reaction of (3S)-piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(3S)-piperidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and N-substituted sulfonamides. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

[(3S)-piperidin-3-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3S)-piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide
  • N-[(3S)-pyrrolidin-3-yl]methanesulfonamide
  • Sulfanilamide
  • Sulfamethoxazole

Uniqueness

[(3S)-piperidin-3-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of both piperidine and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

[(3S)-piperidin-3-yl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10)/t6-/m0/s1

InChI Key

MVSCEWQFNYYHBS-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CNC1)CS(=O)(=O)N

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N

Origin of Product

United States

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